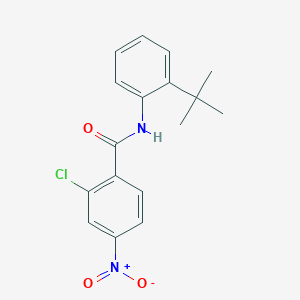
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea, also known as DFTU, is a chemical compound that has been extensively studied for its potential applications in various fields of research. DFTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C (PKC) and the modulation of the immune response. N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has also been shown to inhibit the activity of various enzymes and can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can induce apoptosis and inhibit the growth of cancer cells. In the immune system, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can modulate the immune response and can be used to treat autoimmune diseases. In the nervous system, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has shown promising results in various fields of research. Another advantage is that it is relatively easy to synthesize. One limitation is that the mechanism of action is not fully understood, and further research is needed to fully understand its effects. Another limitation is that N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can be toxic at high doses, and careful dosing is necessary for experiments.
Orientations Futures
There are several future directions for N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea research. One direction is to further understand the mechanism of action and how it interacts with various pathways in the body. Another direction is to study its potential applications in other fields of research, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to determine the optimal dosing and toxicity levels of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea for various applications.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can be synthesized through various methods, including the reaction of 2-fluoroaniline with 3,4-dimethoxybenzoyl isothiocyanate in the presence of a base. Another method involves the reaction of 2-fluoroaniline with 3,4-dimethoxybenzyl isothiocyanate in the presence of a base. Both methods result in the formation of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields of research, including cancer research, immunology, and neurobiology. In cancer research, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In immunology, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to modulate the immune response and can be used to treat autoimmune diseases. In neurobiology, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-19-13-8-7-10(9-14(13)20-2)17-15(21)18-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIKPSGKNWXNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

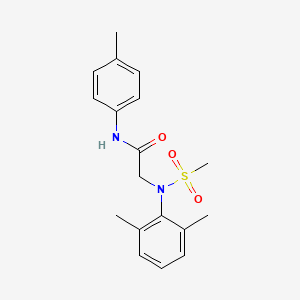
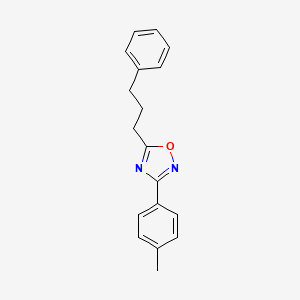
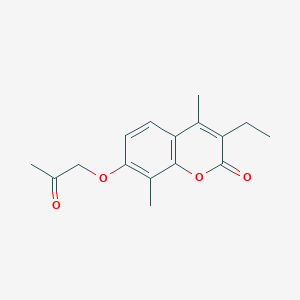
![4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5713069.png)


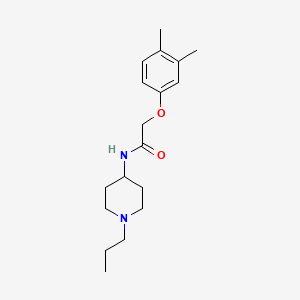
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)
![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)
